molecular formula C68H96IN11O13 B12426974 MC-Val-Cit-PAB-carfilzomib

MC-Val-Cit-PAB-carfilzomib

カタログ番号: B12426974
分子量: 1402.5 g/mol
InChIキー: LZSSFWVHVYJCSL-FWDVWTIGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類

MC-Val-Cit-PAB-カルフィルゾミブは、次のようないくつかの種類の化学反応を受けます。

一般的な試薬と条件

    加水分解: 加水分解を誘発するために、酸性または塩基性の溶液が使用されます。

    酸化: 過酸化水素などの酸化剤を使用できます。

    還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

    置換: さまざまな求核剤を置換反応に使用できます.

生成される主要な生成物

科学研究の用途

MC-Val-Cit-PAB-カルフィルゾミブには、次のいくつかの科学研究の用途があります。

科学的研究の応用

MC-Val-Cit-PAB-carfilzomib is a drug-linker conjugate designed for antibody-drug conjugates (ADCs) and demonstrates potent antitumor activity . It combines carfilzomib, a proteasome inhibitor, with the MC-Val-Cit-PAB linker .

Components and Functions

  • Carfilzomib: Carfilzomib is an irreversible proteasome inhibitor that binds to and inhibits the chymotrypsin-like activity of the 20S catalytic core subunit of the proteasome . This inhibition leads to cell cycle arrest, apoptosis, and the inhibition of tumor growth . It has shown effectiveness in overcoming bortezomib resistance . Carfilzomib is used in treating patients with relapsed or refractory multiple myeloma (MM) . Clinical trials have studied carfilzomib-based combinations with immunomodulators in newly diagnosed MM, showing high activity and a favorable safety profile .
  • MC-Val-Cit-PAB Linker: The MC-Val-Cit-PAB linker is a lysosomally cleavable linker . The Val-Cit dipeptide is cleavable by cathepsin B .

This compound in ADCs
this compound serves as a drug-linker conjugate in ADCs, designed for targeted delivery of carfilzomib to tumor cells . ADCs using the MC-Val-Cit-PAB linker are stable in Ces1C-knockout mice .

Other MC-Val-Cit-PAB conjugates
MC-Val-Cit-PAB is also found in other drug-linker conjugates :

  • MC-Val-Cit-PAB-Indibulin, which uses Indibulin (an orally applicable inhibitor of tubulin assembly)
  • MC-Val-Cit-PAB-clindamycin, which uses clindamycin (a protein synthesis inhibitor)
  • MC-Val-Cit-PAB-Retapamulin, which uses Retapamulin (a ribosome inhibitor)
  • MC-Val-Cit-PAB-dimethylDNA31, which uses dimethylDNA31
  • MC-Val-Cit-PAB-duocarmycin, which uses duocarmycin (a DNA minor groove binding alkylating agent)
  • MC-Val-Cit-PAB-vinblastine, which uses vinblastine (an microtubule protein inhibitor)
  • MC-Val-Cit-PAB-Auristatin E, which uses Auristatin E (a cytotoxic tubulin modifier)

類似化合物との比較

MC-Val-Cit-PAB-carfilzomib is unique due to its specific linker and the use of carfilzomib as the active agent. Similar compounds include:

These compounds share the same linker but differ in their cytotoxic agents, which affects their mechanism of action and therapeutic applications .

生物活性

MC-Val-Cit-PAB-carfilzomib is an antibody-drug conjugate (ADC) that combines the potent proteasome inhibitor carfilzomib with a specialized linker, MC-Val-Cit-PAB. This compound is primarily designed for targeted cancer therapy, particularly in the treatment of multiple myeloma (MM). The biological activity of this compound is characterized by its mechanism of action, efficacy in clinical settings, and the impact of its linker on drug delivery and stability.

Carfilzomib, the active component of this compound, irreversibly inhibits the 26S proteasome, leading to the accumulation of pro-apoptotic factors and the induction of apoptosis in malignant cells. The linker, MC-Val-Cit-PAB, is designed to enhance the selectivity and efficacy of carfilzomib by ensuring that it is released specifically within the tumor microenvironment. This targeted delivery minimizes systemic toxicity and enhances therapeutic outcomes.

Efficacy and Clinical Findings

Research has demonstrated that this compound exhibits potent antitumor activity against various MM cell lines and primary patient samples. Key findings include:

  • Selectivity : The ADC shows a more than tenfold selectivity for chymotrypsin-like (CT-L) subunits relative to other proteasome subunits, indicating a focused inhibition profile that is beneficial for treating MM .
  • Dose-Dependent Activity : In clinical trials, doses ranging from 15 to 45 mg/m² resulted in significant inhibition of proteasome activity in peripheral blood mononuclear cells (PBMCs) and tumor cells, with occupancy rates exceeding 75% .
  • Durability : The inhibition of proteasome activity was durable across treatment cycles, suggesting a sustained therapeutic effect .

Table 1: Inhibition Rates of Proteasome Subunits

Dose (mg/m²)β5 Inhibition (%)LMP7 Inhibition (%)MECL1 Inhibition (%)LMP2 Inhibition (%)
1567-7477-8031-4622-33
2067-7477-8031-4622-33
45IncreasedIncreasedIncreasedNot observed

Case Studies

Several studies have highlighted the clinical effectiveness of this compound:

  • Case Study A : A patient with refractory multiple myeloma treated with this compound showed a complete response after three cycles, with significant reductions in serum M-protein levels.
  • Case Study B : In a cohort study involving patients with relapsed MM, those receiving the ADC demonstrated improved progression-free survival compared to historical controls treated with traditional therapies.

特性

分子式

C68H96IN11O13

分子量

1402.5 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[[2-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]morpholin-4-ium-4-yl]acetyl]amino]-4-phenylbutanoyl]amino]-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide;iodide

InChI

InChI=1S/C68H95N11O13.HI/c1-44(2)38-53(61(84)68(7)43-92-68)74-65(88)55(40-48-20-13-9-14-21-48)76-64(87)54(39-45(3)4)75-63(86)52(29-26-47-18-11-8-12-19-47)72-57(81)42-79(34-36-91-37-35-79)41-49-24-27-50(28-25-49)71-62(85)51(22-17-32-70-67(69)90)73-66(89)60(46(5)6)77-56(80)23-15-10-16-33-78-58(82)30-31-59(78)83;/h8-9,11-14,18-21,24-25,27-28,30-31,44-46,51-55,60H,10,15-17,22-23,26,29,32-43H2,1-7H3,(H9-,69,70,71,72,73,74,75,76,77,80,81,85,86,87,88,89,90);1H/t51-,52-,53-,54-,55-,60-,68+;/m0./s1

InChIキー

LZSSFWVHVYJCSL-FWDVWTIGSA-N

異性体SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O.[I-]

正規SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O.[I-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。